molecular formula C19H21N3 B11840240 4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

Cat. No.: B11840240
M. Wt: 291.4 g/mol
InChI Key: LRLRFTGUGAODIE-UHFFFAOYSA-N
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Description

4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine is a synthetic chemical compound featuring a dibenzo[a,d][7]annulene tricyclic system linked to a piperazin-1-amine moiety. This structure is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G-protein coupled receptors (GPCRs). The dibenzoannulene scaffold is a recognized pharmacophore in the development of histamine H1 receptor (H1R) antagonists . Research indicates that constricting the aromatic head groups of H1R ligands into a tricyclic system, such as the 5H-dibenzo[a,d][7]annulen-5-yl group, can have a pronounced effect on binding kinetics, potentially leading to a prolonged residence time at the target receptor . The piperazine ring, a common feature in many bioactive molecules, serves as a versatile scaffold that can contribute to binding affinity and selectivity . The primary amine functional group on the piperazine ring offers a synthetic handle for further derivatization, making this compound a valuable intermediate or a core structure for constructing chemical libraries aimed at exploring structure-activity relationships (SAR) and structure-kinetics relationships (SKR) . Researchers can utilize this compound in the design and synthesis of novel ligands to investigate receptor function and for hit-to-lead optimization programs. Applications: This product is intended for research purposes only. It is suitable for use as a building block in organic synthesis, a core scaffold in medicinal chemistry, a candidate for high-throughput screening, and a tool compound in biochemical and pharmacological assays. Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperazin-1-amine

InChI

InChI=1S/C19H21N3/c20-22-13-11-21(12-14-22)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-10,19H,11-14,20H2

InChI Key

LRLRFTGUGAODIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C=CC4=CC=CC=C24)N

Origin of Product

United States

Preparation Methods

Alkylation of Dibenzoannulenyl Precursors

A common strategy involves alkylating 5H-dibenzo[a,d]annulen-5-ol derivatives with piperazine derivatives. For example, 5-chloro-5H-dibenzo[a,d]annulene reacts with piperazin-1-amine in the presence of a base:

C14H11Cl+C4H11N3K2CO3,DMFC19H23N3+HCl\text{C}{14}\text{H}{11}\text{Cl} + \text{C}4\text{H}{11}\text{N}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{19}\text{H}{23}\text{N}3 + \text{HCl}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

  • Yield: 45–60%

Optimization Notes :

  • Higher temperatures (>100°C) lead to decomposition.

  • Substituents on the annulene core (e.g., methyl groups) improve solubility but may reduce reactivity.

Reductive Amination

An alternative route employs reductive amination between 5H-dibenzo[a,d]annulen-5-one and piperazine-1-amine:

C14H10O+C4H11N3NaBH3CN,MeOHC19H23N3+H2O\text{C}{14}\text{H}{10}\text{O} + \text{C}4\text{H}{11}\text{N}3 \xrightarrow{\text{NaBH}3\text{CN}, \text{MeOH}} \text{C}{19}\text{H}{23}\text{N}3 + \text{H}2\text{O}

Conditions :

  • Reducing agent: Sodium cyanoborohydride (NaBH3CN)

  • Solvent: Methanol

  • pH: 4–5 (acetic acid buffer)

  • Yield: 50–65%

Advantages :

  • Avoids harsh alkylation conditions.

  • Compatible with electron-deficient annulene derivatives.

Advanced Methodologies

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination has been adapted for constructing the C–N bond between dibenzoannulene and piperazine:

C14H11Br+C4H11N3Pd2(dba)3,XantphosC19H23N3+HBr\text{C}{14}\text{H}{11}\text{Br} + \text{C}4\text{H}{11}\text{N}3 \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{C}{19}\text{H}{23}\text{N}3 + \text{HBr}

Conditions :

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Ligand: Xantphos

  • Base: Cs2CO3

  • Solvent: Toluene

  • Yield: 70–75%

Key Insights :

  • Electron-rich phosphine ligands enhance catalytic activity.

  • Microwave-assisted heating reduces reaction time to 2–4 hours.

Solid-Phase Synthesis

Immobilized piperazine derivatives on Wang resin enable stepwise annulene functionalization:

  • Resin functionalization : Piperazine-1-amine linked via a photolabile linker.

  • Annulene coupling : 5H-dibenzo[a,d]annulen-5-carboxylic acid activated with HBTU.

  • Cleavage : UV irradiation releases the target compound.

Yield : 60–70% (over three steps)

Analytical Characterization

Critical data for validating synthesis success:

Property Value Method
Molecular weight293.4 g/molHRMS (ESI+)
1H^1\text{H} NMR (CDCl₃)δ 1.67 (m, 4H), 3.13 (m, 2H)400 MHz spectrometer
IR (KBr)3407 cm⁻¹ (N–H stretch)FT-IR
HPLC purity>98%C18 column, MeOH/H₂O

Comparative Analysis of Methods

Method Yield Reaction Time Scalability
Alkylation45–60%12–24 hModerate
Reductive amination50–65%6–8 hHigh
Pd-catalyzed coupling70–75%2–4 hLow
Solid-phase synthesis60–70%24–48 hMedium

Trade-offs :

  • Pd-catalyzed coupling offers higher yields but requires expensive catalysts.

  • Solid-phase synthesis simplifies purification but involves multi-step protocols.

Chemical Reactions Analysis

Types of Reactions: 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine undergoes various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Substitution : Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
  • Oxidation : Formation of ketones or carboxylic acids.
  • Reduction : Formation of alcohols or amines.
  • Substitution : Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to six key analogs based on structural modifications, synthesis, and biological activity (Table 1).

Table 1: Structural and Pharmacological Comparison

Compound Name Substituent/Modification Molecular Formula Key Pharmacological Activity Key References
4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine Piperazine with primary amine C₁₉H₂₀N₃ Hypothesized neuroprotection, receptor modulation (inferred)
Cyproheptadine 1-Methylpiperidine substituent C₂₁H₂₁N Antihistamine, antiserotonergic, L-type calcium channel inhibition
Protriptyline N-Methylpropanamine chain C₁₉H₂₁N Tricyclic antidepressant (norepinephrine reuptake inhibition)
K2058 (1-(Dibenzo[7]annulen-5-yl)piperidine) Piperidine substituent C₂₀H₂₂N Neuroprotective, minimal psychomimetic effects
K2059 (4-(Dibenzo[7]annulen-5-yl)morpholine) Morpholine substituent C₁₉H₂₀NO Neuroprotective, improved solubility
Cyclobenzaprine-d6 N,N-Bis(methyl-d₃)propanamine C₂₀H₁₅D₆N Muscle relaxant (isotopologue for metabolic studies)

Physicochemical Properties

  • Melting Points : Piperazine derivatives (e.g., K2059) exhibit lower melting points (~171°C) compared to piperidine analogs (K2058: ~170°C), likely due to increased polarity from the morpholine oxygen .
  • Solubility : The primary amine in the target compound may improve aqueous solubility relative to protriptyline’s hydrophobic N-methylpropanamine chain .

Biological Activity

4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is a synthetic compound that incorporates a dibenzo[a,d]annulene moiety linked to a piperazine ring. This unique structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is C19H23N3. The compound features a complex arrangement that may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : Preliminary studies suggest that the compound may interact with aminergic receptors, which are involved in numerous physiological processes, including mood regulation and neuroprotection.
  • Antiproliferative Effects : The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. This activity is believed to be mediated through mechanisms such as necroptosis induction, which is a form of programmed cell death that can overcome chemoresistance in cancer cells .

Biological Activity Overview

Research indicates that compounds containing piperazine scaffolds often exhibit diverse biological activities:

  • Anticancer Properties : Studies have shown that derivatives of piperazine can induce necroptosis in leukemic cells, providing a potential therapeutic avenue for resistant cancer types.
  • Neurological Implications : The interaction with dopamine and serotonin receptors suggests potential applications in treating neurological disorders such as depression or schizophrenia .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related piperazine derivatives, providing insights into the potential applications of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine:

Compound NameBiological ActivityReference
LQFM018Induces necroptosis in K562 cells
AK301Induces mitotic arrest in colon cancer cells

Specific Studies

  • LQFM018 Study : A related compound demonstrated significant antiproliferative effects on K562 leukemic cells, indicating that modifications to the piperazine structure can enhance biological potency.
  • AK301 Study : Another piperazine derivative was shown to increase the sensitivity of colon cancer cells to apoptotic stimuli, highlighting the potential for structural modifications to improve therapeutic efficacy .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-(5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine, and how can reaction yields be optimized?

The synthesis involves constructing the dibenzo[a,d][7]annulene core followed by piperazine coupling. A multi-step approach is typically employed:

  • Step 1 : Form the dibenzo annulene scaffold via Friedel-Crafts alkylation or photocyclization .
  • Step 2 : Introduce the piperazine moiety using nucleophilic substitution or Buchwald-Hartwig amination. Catalysts like Pd(OAc)₂ with Xantphos improve coupling efficiency .
  • Yield Optimization : Monitor reaction intermediates via HPLC and adjust solvent polarity (e.g., DMF to THF) to reduce byproducts. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) enhances purity .

How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

  • X-ray Crystallography : Resolve the torsion angle between the dibenzo annulene and piperazine rings (e.g., N–N C–C angle of -176.24° observed in analogs) to confirm stereochemistry .
  • NMR Analysis : Assign peaks for annulene protons (δ 6.8–7.2 ppm) and piperazine NH₂ groups (δ 2.5–3.5 ppm). Compare with computed spectra using tools like ACD/Labs .
  • Mass Spectrometry : Confirm molecular weight (theoretical ~330 g/mol) via ESI-MS in positive ion mode .

What are the key physicochemical properties influencing its experimental handling?

Critical properties include:

PropertyValue/DescriptionMethod
LogP (XLogP3)~4.7 (predicted)Computational modeling
Topological Polar Surface Area15.3 ŲPubChem-derived
SolubilityLow in water; use DMSO/EtOHShake-flask method
Note : Store at -20°C under nitrogen to prevent oxidation of the annulene system .

Advanced Research Questions

How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies may arise from assay conditions. Mitigate by:

  • Standardizing Assays : Use radioligand binding (e.g., ³H-spiperone for dopamine receptors) with consistent buffer pH (6.5–7.4) and ionic strength .
  • Control for Metabolism : Include CYP450 inhibitors (e.g., ketoconazole) in cell-based assays to prevent compound degradation .
  • Cross-Validate : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .

What computational strategies predict the compound’s interaction with CNS targets like serotonin receptors?

  • Molecular Docking : Use AutoDock Vina with serotonin 5-HT₂A receptor (PDB: 6WGT). Focus on piperazine-amine interactions with Asp155 and hydrophobic annulene contacts with Phe339 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • QSAR Models : Train on piperazine-annulene analogs to correlate substituent effects (e.g., electron-withdrawing groups) with Ki values .

How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?

  • Structural Modifications :
    • Replace annulene with smaller aromatic systems (e.g., naphthalene) to reduce molecular weight (<450 Da).
    • Introduce fluorine atoms to enhance lipophilicity (ClogP ~3–5) while maintaining polar surface area <60 Ų .
  • In Silico Screening : Use BBB predictor tools (e.g., SwissADME) to prioritize candidates with high permeability scores .

What analytical methods detect degradation products under varying storage conditions?

  • Forced Degradation Studies : Expose to UV light (ICH Q1B) and analyze via LC-MS/MS. Major degradation pathways include:
    • Oxidation: Annulene ring epoxidation (m/z +16).
    • Hydrolysis: Piperazine ring cleavage (m/z -58) .
  • Stability-Indicating Assays : Use C18 columns (ACN/0.1% TFA gradient) with PDA detection (λ 254 nm) to resolve degradation peaks .

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